Home > Products > Screening Compounds P34883 > L-N5-(1-Imino-3-pentenyl) ornithine
L-N5-(1-Imino-3-pentenyl) ornithine -

L-N5-(1-Imino-3-pentenyl) ornithine

Catalog Number: EVT-1492451
CAS Number:
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-N5-(1-Imino-3-pentenyl) ornithine is a compound classified as an organic molecule, specifically a derivative of the amino acid ornithine. It is primarily recognized for its potential biological activities, particularly in the context of nitric oxide synthesis and its implications in various physiological processes.

Source

L-N5-(1-Imino-3-pentenyl) ornithine is synthesized from ornithine, which is produced during the urea cycle in organisms. The compound can be derived through specific chemical reactions that modify the basic structure of ornithine to enhance its pharmacological properties.

Classification

L-N5-(1-Imino-3-pentenyl) ornithine belongs to the class of alpha-amino acids. These compounds are characterized by having an amino group (-NH2) attached to the carbon atom adjacent to the carboxylic acid group (-COOH). This specific compound is noted for its role as an inhibitor of nitric oxide synthase, which is crucial in regulating nitric oxide production in biological systems.

Synthesis Analysis

Methods

The synthesis of L-N5-(1-Imino-3-pentenyl) ornithine typically involves several steps that include:

  1. Starting Material: The process begins with L-ornithine as the primary substrate.
  2. Chemical Modification: The introduction of a 1-imino-3-pentenyl group is achieved through various organic reactions, including alkylation or amination techniques.
  3. Purification: Post-synthesis, the compound is purified using chromatographic methods to ensure high purity for biological testing.

Technical Details

The specific synthetic pathways may vary, but they often utilize reagents that facilitate the formation of double bonds and imino groups, which are crucial for the activity of L-N5-(1-Imino-3-pentenyl) ornithine. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to yield the desired product efficiently.

Molecular Structure Analysis

Structure

L-N5-(1-Imino-3-pentenyl) ornithine has a complex molecular structure characterized by:

  • Chemical Formula: C10H19N3O2
  • Molecular Weight: Approximately 201.27 g/mol
  • Structural Features: The presence of a pentenyl side chain and an imino group attached to the nitrogen atom at position five distinguishes it from standard ornithine.

Data

The structural representation can be visualized through molecular modeling software, which provides insights into bond angles, lengths, and spatial arrangements critical for its biological function.

Chemical Reactions Analysis

Reactions

L-N5-(1-Imino-3-pentenyl) ornithine participates in several chemical reactions:

  1. Nitric Oxide Synthase Inhibition: The compound competes with L-arginine at the active site of nitric oxide synthase enzymes, effectively reducing nitric oxide production.
  2. Reversible Binding: It can form reversible complexes with nitric oxide synthase, impacting cellular signaling pathways related to inflammation and vascular regulation.

Technical Details

The binding affinity and kinetics of L-N5-(1-Imino-3-pentenyl) ornithine can be assessed using enzyme kinetics assays to determine its inhibitory potency (IC50 values).

Mechanism of Action

Process

The mechanism by which L-N5-(1-Imino-3-pentenyl) ornithine exerts its effects involves:

  1. Inhibition of Nitric Oxide Synthase: By mimicking L-arginine, it binds to the enzyme's active site, preventing substrate conversion into nitric oxide.
  2. Alteration of Nitric Oxide Levels: This inhibition leads to decreased levels of nitric oxide in tissues, influencing various physiological responses such as vasodilation and immune response modulation.

Data

Research indicates that this compound may also affect downstream signaling pathways influenced by nitric oxide levels, including those involved in inflammation and cellular proliferation.

Physical and Chemical Properties Analysis

Physical Properties

L-N5-(1-Imino-3-pentenyl) ornithine exhibits:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and polar solvents due to its amino acid structure.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic amines.

Relevant data from studies provide insights into its stability profile under various conditions, which is crucial for storage and application in research settings.

Applications

Scientific Uses

L-N5-(1-Imino-3-pentenyl) ornithine has several potential applications in scientific research:

  1. Pharmacological Research: Used as a tool compound to study nitric oxide synthase activity and its implications in diseases such as hypertension and cancer.
  2. Biochemical Studies: Investigated for its role in modulating immune responses and inflammation through nitric oxide pathways.
  3. Therapeutic Development: Explored as a candidate for developing drugs targeting conditions associated with dysregulated nitric oxide production.
Structural and Chemical Characterization of L-N5-(1-Imino-3-pentenyl) Ornithine

Molecular Architecture and Stereochemical Configuration

L-N5-(1-Imino-3-pentenyl)ornithine (referred to as L-3-Pentenyl-Orn hereafter) features a distinctive molecular architecture characterized by an L-ornithine backbone modified at the δ-nitrogen with a 1-imino-3-pentenyl functional group. Its molecular formula is C₁₀H₁₉N₃O₂, with a calculated molecular weight of 213.28 g/mol [1]. The core structure preserves the α-carboxylate and α-amino groups of L-ornithine, essential for molecular recognition by nitric oxide synthase (NOS) isoforms. The defining structural element is the N⁵-(1-imino-3-pentenyl) substituent, which introduces a conjugated system with an unsaturated C=C bond adjacent to the imino group (N=C-C=C), creating a planar region with potential E/Z isomerism [4].

Stereochemically, the compound maintains the L-configuration at the α-carbon chiral center, mirroring the natural substrate L-arginine. This configuration is critical for effective binding within the conserved active site of NOS isoforms. X-ray crystallographic studies of closely related analogs (e.g., L-VNIO) complexed with neuronal NOS (nNOS) reveal that the L-stereochemistry facilitates hydrogen bonding between the α-amino and α-carboxylate groups with conserved residues (Glu592 and Asp597 in rat nNOS), while the extended iminopentenyl side chain projects into a hydrophobic sub-pocket [3] [5]. The pentenyl moiety's length and unsaturation position (between C3-C4) confer optimal van der Waals contacts with hydrophobic residues (e.g., Trp587 in nNOS), contributing significantly to isoform selectivity.

Table 1: Key Structural Features of L-N5-(1-Imino-3-pentenyl)ornithine

Structural ElementChemical CharacteristicsBiological Significance
α-Amino acid backboneL-Ornithine derivativeSubstrate mimicry for NOS binding
N⁵-Substituent1-Imino-3-pentenyl group (-N=C-NH-CH₂-CH=CH-CH₃)Mechanism-based inactivation moiety
Chiral centerL-configuration at α-carbonEssential for correct positioning in NOS active site
Functional Groupsα-Amino, α-Carboxylate, Imino, VinylMultimodal interactions with enzyme (H-bonding, hydrophobic, covalent)
Conjugated SystemPartial conjugation between imino and vinyl groupsPotential influence on reactivity during inactivation

Synthetic Pathways and Derivatization Strategies

The synthesis of L-3-Pentenyl-Orn and its analogs primarily employs reductive amination strategies exploiting the reactivity of the ornithine δ-amino group. A common approach involves the condensation of L-ornithine with a suitable carbonyl precursor of the pentenyl chain (typically 4-pentenal or its protected derivatives) under controlled pH conditions (pH 7-9) to form a Schiff base intermediate. This imine is subsequently reduced in situ using sodium cyanoborohydride (NaBH₃CN) to yield the secondary amine linkage characteristic of the N⁵-(alkyl)ornithine structure [4]. Protecting group strategies are crucial: the α-amino group is typically protected as a carbamate (e.g., Boc or Cbz), while the carboxylate may be esterified (methyl or ethyl ester). Final deprotection yields the free amino acid inhibitor.

Alternative routes utilize preformed ω-haloalkenyl imidate esters reacting with the δ-amino group of protected ornithine. For instance, treatment of Nᵅ-Boc-ornithine methyl ester with ethyl (Z)- or (E)-5-bromo-3-pentenoimidate hydrobromide in the presence of a base like diisopropylethylamine (DIPEA) yields the corresponding N⁵-(1-ethoxy-3-pentenylidene) intermediate. Acidic hydrolysis then cleaves the ethoxyimino group to generate the free alkaniminium species, isolated as stable hydrochloride salts [4].

Derivatization strategies focus on optimizing potency and selectivity:

  • Chain Length/Homologation: Replacing the pentenyl chain with butenyl (yielding L-VNIO) or longer hexenyl chains alters steric fit within the NOS hydrophobic pocket. Butenyl analogs (e.g., L-VNIO) show excellent nNOS selectivity but reduced potency compared to optimized pentenyl derivatives [3] [5].
  • Alkyl Branching: Introducing methyl groups at the C4 position of the pentenyl chain shifts inhibition kinetics from irreversible (mechanism-based) to reversible slow-binding. This is attributed to steric hindrance preventing the catalytic heme from accessing the vinyl group for activation [3] [5].
  • Backbone Modification: Replacing ornithine with lysine homologs (e.g., N⁶-(1-imino-3-pentenyl)-L-lysine) extends the distance between the chiral center and the inactivating side chain by one methylene group. This modification significantly impacts binding kinetics and isoform selectivity, often reducing nNOS preference due to suboptimal positioning [3].
  • Stereochemical Inversion: Synthesis of the D-enantiomer results in drastically reduced inhibitory potency, underscoring the critical role of the L-configuration for effective binding [4].

Table 2: Synthetic Approaches and Key Derivatives

Synthetic MethodKey StepsTypical Yield (%)Main Derivatives Produced
Reductive Amination1. Ornithine + 4-Pentenal → Schiff base2. NaBH₃CN reduction3. Deprotection45-65L-3-Pentenyl-Orn, Alkenyl homologs (C3-C6)
Imidate Alkylation1. Protected Ornithine + ω-Haloalkenyl imidate2. Hydrolysis50-70L-3-Pentenyl-Orn (E/Z isomers), Substituted vinyl derivatives
Homologation Strategy1. Start with L-Lysine instead of L-Ornithine2. Similar N⁶-derivatization40-60N⁶-(1-Imino-3-pentenyl)-L-lysine
Branching Modification1. Use methyl-substituted pentenal (e.g., 4-methyl-4-pentenal)35-554-Methyl-L-3-Pentenyl-Orn (Reversible inhibitor)

Spectroscopic Profiling (UV-Vis, NMR, Circular Dichroism)

Comprehensive spectroscopic characterization provides critical insights into the structural and electronic properties of L-3-Pentenyl-Orn and its interaction with NOS.

UV-Visible Spectroscopy: Free L-3-Pentenyl-Orn in aqueous solution exhibits weak absorption maxima below 220 nm, characteristic of the π→π* transitions in the carboxylate and imino groups. However, its interaction with NOS isoforms generates distinctive Type I difference spectra characterized by a peak near 390 nm and a trough around 425 nm upon binding to the oxidized (Fe³⁺) heme cofactor [2]. This spectral signature indicates displacement of the water molecule acting as the sixth axial ligand to the heme iron, shifting the iron spin state equilibrium towards high-spin. The magnitude of the 390 nm peak (ΔA₃₉₀) is concentration-dependent and saturable, allowing determination of binding constants (Kd ≈ 100 nM for nNOS) [2] [8].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in D₂O or DMSO-d₆ provide detailed assignment of all protons and carbons, confirming structure and isomerism:

  • ¹H NMR (D₂O, 500 MHz): Characteristic signals include δ 5.6-5.8 ppm (m, 1H, -CH=CH-CH₃), δ 5.4-5.5 ppm (d, 1H, =CH-CH₃), δ 3.65-3.70 ppm (t, 1H, α-CH), δ 3.15-3.25 ppm (m, 2H, δ-CH₂-N=), δ 2.95-3.05 ppm (m, 2H, β-CH₂), δ 1.9-2.1 ppm (m, 2H, γ-CH₂), δ 1.75 ppm (d, 3H, -CH=CH-CH₃). The vinyl protons show coupling patterns (J ≈ 15 Hz for trans, 11 Hz for cis) indicating E/Z isomerism around the C3=C4 bond [4] [6].
  • ¹³C NMR (D₂O, 125 MHz): Key resonances: δ 178.5 ppm (α-COO⁻), δ 165.2 ppm (imino C=N), δ 135.5 ppm & 125.8 ppm (vinyl -CH=CH-CH₃), δ 55.1 ppm (α-CH), δ 42.5 ppm (δ-CH₂-N=), δ 32.3 ppm (β-CH₂), δ 29.8 ppm (γ-CH₂), δ 18.5 ppm (-CH=CH-CH₃). The chemical shift of the imino carbon (δ 165.2) confirms its sp² hybridization and partial positive charge delocalization [4].

Circular Dichroism (CD): CD spectroscopy in the far-UV region (190-250 nm) reflects the chiral environment of the α-carbon. L-3-Pentenyl-Orn displays a characteristic negative Cotton effect near 215 nm, attributable to n→π* transitions of the carboxylate group, consistent with the L-configuration. Minor positive bands around 195 nm and 225 nm are also observed. Upon binding to nNOS, induced CD signals in the Soret region (350-450 nm) arise due to perturbation of the heme's asymmetric environment by the inhibitor. This provides evidence for direct interaction with the heme cofactor and chiral distortion upon binding [3].

Comparative Analysis with Analogous Arginine/Ornithine Derivatives

L-3-Pentenyl-Orn belongs to a broader class of N⁵/Nᴳ-substituted ornithine/arginine analogs designed as NOS inhibitors. Its structural and functional characteristics distinguish it significantly from related compounds:

  • Versus L-VNIO (N⁵-(1-Imino-3-butenyl)-L-ornithine): L-VNIO (C₉H₁₇N₃O₂) possesses a shorter C4 unsaturated chain (butenyl vs pentenyl). While both are mechanism-based inactivators selective for nNOS, L-3-Pentenyl-Orn exhibits a 2-3 fold lower Kᵢ (≈90 nM for nNOS) and faster inactivation rate (kᵢₙₐcₜ ≈ 0.078 min⁻¹) compared to L-VNIO (Kᵢ ≈ 100-150 nM, kᵢₙₐcₜ ≈ 0.06 min⁻¹) [2] [3]. The extra methylene group in the pentenyl chain enhances hydrophobic interactions within the nNOS active site pocket, particularly with residues like Met336 and Trp306 in rat nNOS. However, L-VNIO maintains superior nNOS selectivity over eNOS (>1000-fold) compared to L-3-Pentenyl-Orn (~500-fold) [2] [8].

  • Versus L-NIO (N⁵-(1-Iminoethyl)-L-ornithine): L-NIO lacks the extended unsaturated chain, featuring only an ethylimino group (N⁵-(1-iminoethyl)). This simpler analog acts as a reversible competitive inhibitor rather than a mechanism-based inactivator [6]. Its potency is significantly lower (IC₅₀ ~ 1-5 µM for nNOS) and it shows poor isoform selectivity. The absence of a vinyl group prevents the catalytic activation and heme modification responsible for irreversible inactivation seen with L-3-Pentenyl-Orn and L-VNIO [6] [8].

  • Versus L-NMMA (Nᴳ-Monomethyl-L-arginine): L-NMMA modifies the guanidino group of arginine (methylation) rather than the ornithine backbone. It is a reversible competitive inhibitor with moderate potency (Kᵢ ~ 1-10 µM across NOS isoforms) and minimal selectivity. Crucially, L-NMMA can be slowly metabolized by nNOS and iNOS to produce some NO and citrulline (partition ratio ~100:1) and cause partial inactivation via heme loss, unlike the efficient and irreversible inactivation by L-3-Pentenyl-Orn which modifies/destroys the heme [8].

  • Structural Basis for nNOS Selectivity: The selectivity of L-3-Pentenyl-Orn for nNOS over eNOS and iNOS stems from subtle differences in active site architecture. Key is a larger hydrophobic cavity in nNOS (formed by residues like Met336, Asn115, Asp117) compared to eNOS (where Met336 is replaced by Val, reducing cavity volume) and iNOS (which has a more open but differently shaped pocket). The pentenyl chain optimally fills the nNOS pocket, promoting tighter binding and efficient activation of the vinyl group by the nNOS heme for mechanism-based inactivation. Molecular dynamics simulations reveal that the pentenyl chain adopts distinct conformations in different isoforms, leading to weaker binding and less productive positioning for inactivation in eNOS and iNOS [3] [5].

Table 3: Comparative Analysis of Key Arginine/Ornithine-Based NOS Inhibitors

CompoundStructure Key FeatureInhibition MechanismnNOS Kᵢ/IC₅₀nNOS Selectivity vs eNOSMetabolism by NOS
L-3-Pentenyl-OrnN⁵-(1-Imino-3-pentenyl)-L-OrnIrreversible (Mechanism-based)~90 nM~500-foldInactivates enzyme (Heme mod/loss)
L-VNION⁵-(1-Imino-3-butenyl)-L-OrnIrreversible (Mechanism-based)~100-150 nM>1000-foldInactivates enzyme (Heme mod/loss)
L-NION⁵-(1-Iminoethyl)-L-OrnReversible Competitive~1-5 µM<10-foldNo significant metabolism
L-NMMANᴳ-Monomethyl-L-ArgReversible Competitive / Weak RBI~1-10 µM<5-foldSlow metabolism to NO/Citrulline
4-Me-L-VNION⁵-(1-Imino-3-buten-1-yl-4-Me)-L-OrnSlow-binding Reversible~200 nM~200-foldNo significant metabolism

Properties

Product Name

L-N5-(1-Imino-3-pentenyl) ornithine

IUPAC Name

(2S)-2-amino-5-[[(E)-1-aminopent-3-enylidene]amino]pentanoic acid

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

InChI

InChI=1S/C10H19N3O2/c1-2-3-6-9(12)13-7-4-5-8(11)10(14)15/h2-3,8H,4-7,11H2,1H3,(H2,12,13)(H,14,15)/b3-2+/t8-/m0/s1

InChI Key

JUSNBVJTFYDFKR-SGJFDWMWSA-N

Synonyms

N5-[(3E)-1-imino-3-pentenyl]-L-ornithine, monohydrochloride

Canonical SMILES

CC=CCC(=NCCCC(C(=O)O)N)N

Isomeric SMILES

C/C=C/CC(=NCCC[C@@H](C(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.